molecular formula C13H19NO2 B5220428 N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide

N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide

Cat. No.: B5220428
M. Wt: 221.29 g/mol
InChI Key: RWMOUEJFTHPQNX-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide is a chemical compound that belongs to the class of N,N-dialkyl amides. These compounds are known for their versatility in synthetic organic chemistry due to their polar and aprotic nature. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide can be synthesized through a reaction involving N,N-dimethylacetamide and 4-isopropylphenol. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the phenol, allowing it to react with the N,N-dimethylacetamide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMSO or THF.

Major Products Formed

Scientific Research Applications

N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of heterocycles and functionalized acyclic systems.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions, which can then participate in catalytic cycles. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide is unique due to its specific structure, which combines the properties of N,N-dialkyl amides with the phenoxy group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in synthetic organic chemistry .

Properties

IUPAC Name

N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)11-5-7-12(8-6-11)16-9-13(15)14(3)4/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMOUEJFTHPQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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